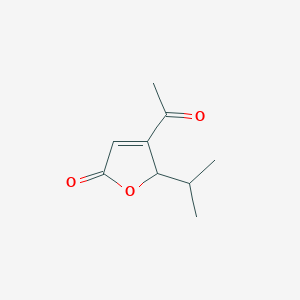
4-Acetyl-5-isopropylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-isopropylfuran-2(5H)-one, also known as Maltol, is a naturally occurring organic compound found in a variety of foods and beverages, including coffee, roasted malt, and caramel. Maltol has been widely studied for its potential applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.
Mécanisme D'action
The exact mechanism of action of maltol is not fully understood, but studies have suggested that it may exert its biological effects through various pathways, including the inhibition of reactive oxygen species, modulation of inflammatory cytokines, and regulation of gene expression.
Effets Biochimiques Et Physiologiques
4-Acetyl-5-isopropylfuran-2(5H)-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using maltol in lab experiments is its availability and relatively low cost compared to other compounds with similar biological activities. However, one limitation of using maltol is its potential to interfere with other compounds in the experimental system, leading to false results.
Orientations Futures
There are several future directions for the study of maltol. One area of research is the development of novel maltol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of maltol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, maltol is a naturally occurring organic compound with a wide range of potential applications in the food, pharmaceutical, and cosmetic industries. 4-Acetyl-5-isopropylfuran-2(5H)-one exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of maltol and its potential therapeutic applications.
Méthodes De Synthèse
4-Acetyl-5-isopropylfuran-2(5H)-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-hydroxy-2-methyl-4-pyrone with acetic anhydride in the presence of a catalyst to form maltol. Microbial fermentation, on the other hand, involves the use of microorganisms such as Aspergillus oryzae and Bacillus subtilis to produce maltol through the fermentation of glucose or other sugars.
Applications De Recherche Scientifique
4-Acetyl-5-isopropylfuran-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the food industry, maltol is commonly used as a flavor enhancer due to its sweet, caramel-like taste. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to exhibit antioxidant properties, making it a potential ingredient in food preservation and anti-aging products.
In the pharmaceutical industry, maltol has been investigated for its potential therapeutic applications. Studies have shown that maltol exhibits anti-inflammatory, anti-tumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
153683-18-2 |
|---|---|
Nom du produit |
4-Acetyl-5-isopropylfuran-2(5H)-one |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
3-acetyl-2-propan-2-yl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-5(2)9-7(6(3)10)4-8(11)12-9/h4-5,9H,1-3H3 |
Clé InChI |
SRHFTCJAHAWTIA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CC(=O)O1)C(=O)C |
SMILES canonique |
CC(C)C1C(=CC(=O)O1)C(=O)C |
Synonymes |
2(5H)-Furanone, 4-acetyl-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
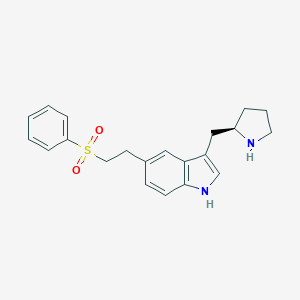
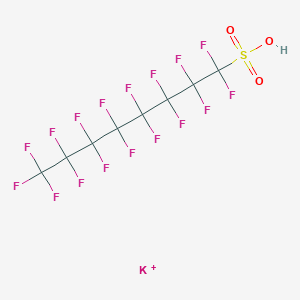
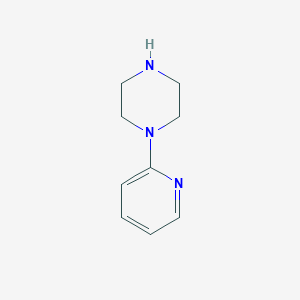
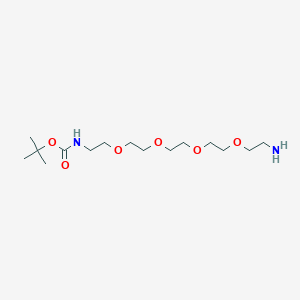

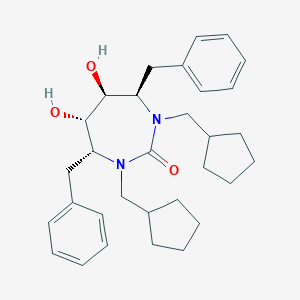

![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
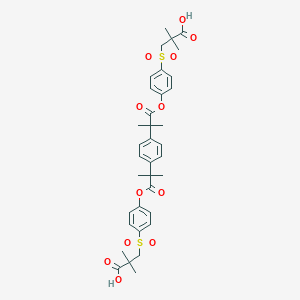
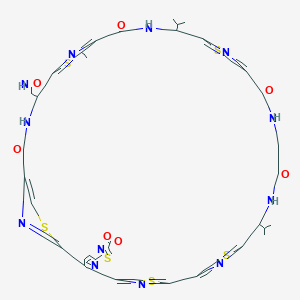
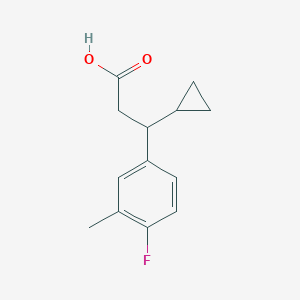
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)